(Z)-3-(3-morpholinopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

説明

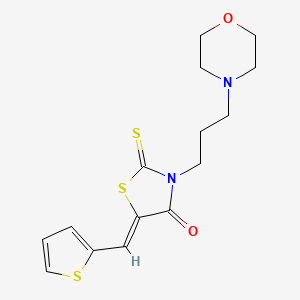

(Z)-3-(3-morpholinopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a thioxothiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-morpholinopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

Formation of the Thioxothiazolidinone Core: This step involves the reaction of thiourea with α-haloketones to form the thioxothiazolidinone ring.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a Knoevenagel condensation reaction between the thioxothiazolidinone core and thiophene-2-carbaldehyde.

Attachment of the Morpholinopropyl Group: The final step involves the nucleophilic substitution reaction of the intermediate product with 3-chloropropylmorpholine to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

化学反応の分析

Oxidation Reactions

The thioxothiazolidinone core undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones. Key reagents and conditions include:

| Reaction | Reagents | Conditions |

|---|---|---|

| Sulfoxide formation | Hydrogen peroxide (H₂O₂) | Acetic acid, 40–60°C |

| Sulfone formation | Potassium permanganate (KMnO₄) | Aqueous acetone, reflux |

Mechanistic studies suggest that oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance with the conjugated thiazolidinone ring .

Reduction Reactions

The thioxo group (C=S) is susceptible to reduction, yielding thiol derivatives:

| Reaction | Reagents | Conditions |

|---|---|---|

| Thiol formation | Sodium borohydride (NaBH₄) | Ethanol, 25°C |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), 0°C |

Hydrogenation of the exocyclic double bond (C5-methylene) is also feasible using Pd/C under H₂ gas, though stereoselectivity depends on reaction time and solvent polarity .

Nucleophilic Substitution

The morpholinopropyl group participates in nucleophilic substitution due to the electron-rich morpholine nitrogen:

| Reaction | Reagents | Conditions |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | Acetonitrile, NaOH, 60°C |

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the α-position:

| Reaction | Reagents | Conditions |

|---|---|---|

| Bromination | Bromine (Br₂) | Acetic acid, 25°C |

| Nitration | Nitric acid (HNO₃) | Sulfuric acid, 0°C |

Cycloaddition and Multicomponent Reactions

The compound serves as a precursor in multicomponent reactions (MCRs) to synthesize fused heterocycles:

| Reaction Type | Components | Product |

|---|---|---|

| Knoevenagel condensation | Aldehydes, thiourea | Thiazolo[3,2-a]pyridines |

| 1,3-Dipolar cycloaddition | Azides, alkynes | Triazole-thiazolidinone hybrids |

For example, reaction with arylidenehydrazines in glacial acetic acid yields 5-arylidene-2-arylidenehydrazone-4-thiazolidinone derivatives .

Hydrolysis

The thiazolidinone ring hydrolyzes under acidic or basic conditions:

| Reaction | Reagents | Conditions |

|---|---|---|

| Acidic hydrolysis | HCl (6M) | Reflux, 12h |

| Basic hydrolysis | NaOH (2M) | Ethanol, 60°C |

Dehydrohalogenation

Brominated derivatives undergo dehydrobromination to regenerate unsaturated analogs:

| Reaction | Reagents | Conditions |

|---|---|---|

| Dehydrobromination | DBU (1,8-diazabicycloundec-7-ene) | Dichloromethane, 25°C |

Mechanistic Insights

-

Oxidation/Reduction : Polar solvents stabilize transition states via hydrogen bonding, enhancing reaction rates .

-

Substitution : The morpholine nitrogen’s lone pair facilitates nucleophilic attack, while the thiophene ring’s electron density directs electrophilic substitution .

-

Cycloaddition : Concerted mechanisms dominate, with minimal intermediate formation .

科学的研究の応用

Medicinal Chemistry

The compound is being explored for its pharmacological properties . Research indicates that derivatives of thiazolidinones exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazolidinone derivatives can effectively combat various bacterial strains. The presence of the thiophenylmethylene group enhances these activities by facilitating interactions with microbial cell membranes.

- Anti-inflammatory Properties : Compounds in this class have demonstrated potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, presenting opportunities for drug development in oncology.

Organic Synthesis

In organic chemistry, (Z)-3-(3-morpholinopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Material Science

The compound's stable and versatile chemical structure makes it suitable for applications in material science , including:

- Polymer Development : It can be utilized to create novel polymers with specific properties.

- Dyes and Pigments : The thiophene moiety contributes to the compound's potential use in developing dyes and pigments due to its ability to absorb light effectively.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of thiazolidinone derivatives similar to this compound against common bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting the compound's potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing various derivatives of thiazolidinones incorporating the morpholinopropyl group. These derivatives were tested for their biological activities, revealing enhanced anti-inflammatory effects compared to their parent compounds. This highlights the importance of structural modifications in improving pharmacological profiles .

作用機序

The mechanism of action of (Z)-3-(3-morpholinopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation pathways.

類似化合物との比較

Similar Compounds

Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxo-4-thiazolidinone, share structural similarities with (Z)-3-(3-morpholinopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one.

Morpholine Derivatives: Compounds containing a morpholine ring, such as 3-chloropropylmorpholine, are structurally related.

Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carbaldehyde, are also similar.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features. The presence of the morpholine ring, thiophene ring, and thioxothiazolidinone core in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.

生物活性

(Z)-3-(3-morpholinopropyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazole ring fused with a carbonyl group. Its structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃OS₂

- Molecular Weight : 285.41 g/mol

Anticonvulsant Activity

Research indicates that derivatives of thiazolidinones, including those with thiophene moieties, exhibit significant anticonvulsant properties. For instance, studies have shown that compounds with similar structural features can effectively protect against seizures in various animal models. In a recent investigation, the compound was evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, demonstrating promising results in seizure protection .

Antifungal Activity

The compound's antifungal properties were assessed against various strains, including Candida albicans. Preliminary results suggest that similar thiazolidinone derivatives have shown effective inhibition of fungal growth, indicating potential therapeutic applications in treating fungal infections .

Cytotoxicity and Safety Profile

Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC₅₀ values indicated moderate cytotoxicity, suggesting a favorable safety profile for further development .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound potentially inhibits key enzymes involved in neurotransmitter release and fungal cell wall synthesis.

- Receptor Interaction : Molecular docking studies indicate that the compound interacts with specific receptor sites, enhancing its anticonvulsant and antifungal effects .

- Modulation of Ion Channels : Similar compounds have been shown to modulate ion channels associated with seizure activity, providing a mechanism for their anticonvulsant properties .

Study 1: Anticonvulsant Evaluation

In a study focused on the synthesis and evaluation of thiazolidinone derivatives, this compound was tested for anticonvulsant activity. The results indicated a significant reduction in seizure frequency compared to control groups in both MES and PTZ models. The compound exhibited an effective dose (ED₅₀) comparable to existing anticonvulsants .

Study 2: Antifungal Activity Assessment

A separate investigation assessed the antifungal activity of related thiazolidinone compounds against Candida species. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) similar to standard antifungal agents like ketoconazole, highlighting their potential as effective antifungal treatments .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | Model Used | ED₅₀/MIC Value |

|---|---|---|---|

| Compound A | Anticonvulsant | MES | 62.1 mg/kg |

| Compound B | Antifungal | C. albicans | 1.23 μg/mL |

| Compound C | Cytotoxicity | NIH/3T3 Cell Line | 148.26 μM |

特性

IUPAC Name |

(5Z)-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S3/c18-14-13(11-12-3-1-10-21-12)22-15(20)17(14)5-2-4-16-6-8-19-9-7-16/h1,3,10-11H,2,4-9H2/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFGLSCDGKQELD-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。